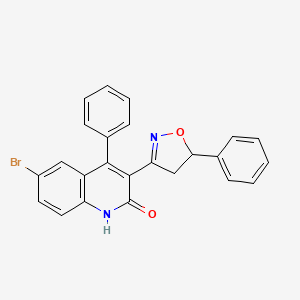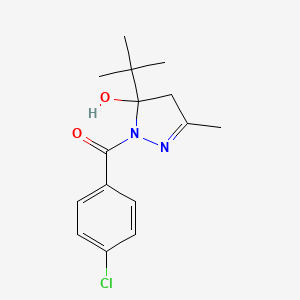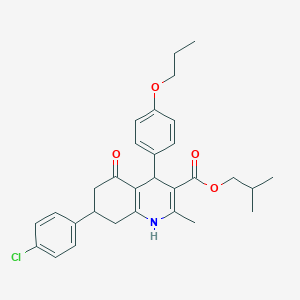
5-bromo-2-(pentanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(pentanoylamino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and is also known as N-(5-bromo-2-pentanoyl) anthranilic acid.
Mechanism of Action
The mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid involves the inhibition of COX-2 enzyme activity. COX-2 is responsible for the production of prostaglandins, which are involved in various physiological and pathological processes. By inhibiting COX-2, 5-bromo-2-(pentanoylamino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
5-bromo-2-(pentanoylamino)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-2-(pentanoylamino)benzoic acid is its potent inhibitory effect on COX-2 enzyme activity. This makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, one of the limitations of using 5-bromo-2-(pentanoylamino)benzoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are numerous future directions for research on 5-bromo-2-(pentanoylamino)benzoic acid. One potential area of research is its use as a chemotherapeutic agent for the treatment of cancer. Another potential area of research is its use as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Moreover, further research is needed to understand the mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid and its potential side effects.
Synthesis Methods
The synthesis of 5-bromo-2-(pentanoylamino)benzoic acid involves the reaction of 5-bromoanthranilic acid with pentanoyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a yield of approximately 50%.
Scientific Research Applications
5-bromo-2-(pentanoylamino)benzoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the pathogenesis of various diseases such as inflammation, pain, and cancer. Therefore, 5-bromo-2-(pentanoylamino)benzoic acid has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
properties
IUPAC Name |
5-bromo-2-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXQIDQHRQBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)

![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

